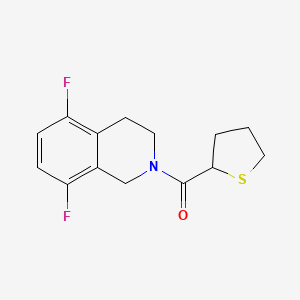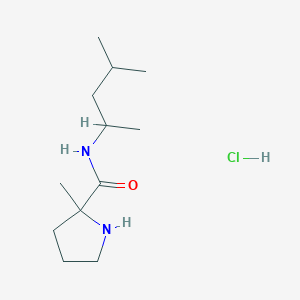
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride, also known as MPHP-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound is a member of the pyrrolidine family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201.
作用机制
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride acts as a partial agonist at the CB1 and CB2 receptors, meaning that it activates these receptors to a lesser extent than other synthetic cannabinoids. This mechanism of action is thought to be responsible for the less severe side effects associated with this compound compared to other synthetic cannabinoids.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are similar to those of other synthetic cannabinoids. This compound is known to cause a range of effects, including euphoria, relaxation, and altered perception of time. It may also cause side effects such as anxiety, paranoia, and rapid heart rate.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride in lab experiments is its relatively low potency compared to other synthetic cannabinoids. This makes it easier to control the dosage and minimize the risk of adverse effects. However, one limitation of using this compound is its limited availability, as it is not widely produced or sold for research purposes.
未来方向
There are several future directions for research involving 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride. One area of interest is the development of new synthetic cannabinoids with different mechanisms of action and fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoid use on the brain and body. Finally, researchers may also investigate the potential therapeutic applications of synthetic cannabinoids for conditions such as chronic pain and anxiety disorders.
In conclusion, this compound is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in research. This compound has been used to study the effects of synthetic cannabinoids on the human body, and its relatively low potency makes it a useful tool for lab experiments. Future research may focus on the development of new synthetic cannabinoids, the study of long-term effects, and the potential therapeutic applications of these compounds.
合成方法
The synthesis of 2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride involves the reaction of 5-fluoro-ADB with 4-methylpentan-2-amine. The resulting product is then treated with pyrrolidine-2-carboxylic acid to form this compound. This synthesis method has been reported in several scientific publications and has been used to produce this compound for research purposes.
科学研究应用
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride has been used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound is known to bind to the CB1 and CB2 receptors in the brain, which are responsible for regulating mood, appetite, and pain sensation. By studying the effects of this compound on these receptors, researchers hope to gain a better understanding of the mechanisms behind synthetic cannabinoid use.
属性
IUPAC Name |
2-methyl-N-(4-methylpentan-2-yl)pyrrolidine-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)8-10(3)14-11(15)12(4)6-5-7-13-12;/h9-10,13H,5-8H2,1-4H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXXXCIAGFBWOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC(=O)C1(CCCN1)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)

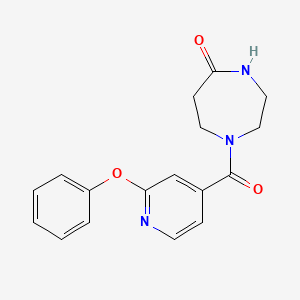

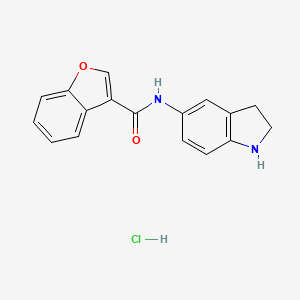
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![2-[2-(3,4-Difluorophenyl)-1,3-oxazol-4-yl]-1-pyrrolidin-1-ylethanone](/img/structure/B7639278.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
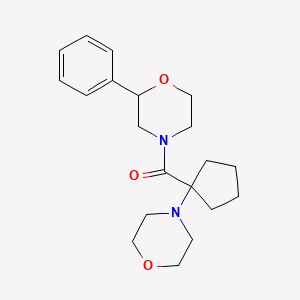
![N-[(4-chlorophenyl)-pyrimidin-2-ylmethyl]-N-methylbicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639296.png)
![1-Methyl-5-[2-(5-methylthiophen-2-yl)cyclopropanecarbonyl]-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7639302.png)
